molecular formula C18H11Cl2NO3 B14516979 Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate CAS No. 62955-78-6

Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate

Cat. No.: B14516979
CAS No.: 62955-78-6
M. Wt: 360.2 g/mol
InChI Key: RKUDSIRQFUTEAH-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 4-chlorophenyl groups, a cyano group, and an oxobutenoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl acetoacetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the cyano and oxobutenoate groups, which can participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-bis(4-fluorophenyl)-2-cyano-4-oxobut-2-enoate
  • Methyl 3,4-bis(4-bromophenyl)-2-cyano-4-oxobut-2-enoate
  • Methyl 3,4-bis(4-methylphenyl)-2-cyano-4-oxobut-2-enoate

Uniqueness

Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds with different substituents, making it valuable for specific research and industrial applications.

Properties

CAS No.

62955-78-6

Molecular Formula

C18H11Cl2NO3

Molecular Weight

360.2 g/mol

IUPAC Name

methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate

InChI

InChI=1S/C18H11Cl2NO3/c1-24-18(23)15(10-21)16(11-2-6-13(19)7-3-11)17(22)12-4-8-14(20)9-5-12/h2-9H,1H3

InChI Key

RKUDSIRQFUTEAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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